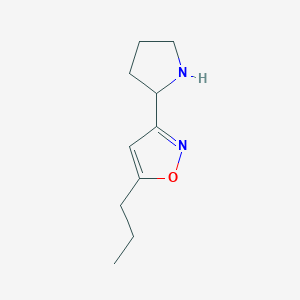
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide
Vue d'ensemble
Description
N-(3-Fluorophenyl)-2-(piperazin-1-yl)propanamide, also known as 3-FPP, is a synthetic amide compound that has been widely studied for its potential applications in scientific research. It has been found to possess several unique properties, such as its ability to interact with several receptor proteins, which makes it an attractive target for further research.
Mécanisme D'action
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to interact with several receptor proteins, including the dopamine D2 receptor, the serotonin transporter, and the histamine H3 receptor. It is thought to act as an agonist at these receptors, which means that it binds to them and activates them, resulting in the desired pharmacological effect. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to have a direct effect on the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which further enhances its pharmacological effects.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to have several biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine, as well as increased levels of the hormones oxytocin and vasopressin. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been found to have anti-inflammatory, anti-anxiety, and anti-depressant effects, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide in laboratory experiments is its low cost and simple synthesis method. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide is a relatively safe compound, and has been found to have few side effects, making it an attractive target for further research. However, one of the major limitations of using N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide in laboratory experiments is its limited availability, as it is not widely available in the market.
Orientations Futures
There are several potential future directions for research into N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide. One potential direction is to further study its mechanism of action and pharmacological effects, particularly in relation to its ability to interact with various receptor proteins. Additionally, further research could be conducted into its potential as an antidepressant, anxiolytic, and antipsychotic agent. Finally, further research could be conducted into its potential as a neuroprotective agent, as well as its potential use in the treatment of various neurological disorders.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to interact with several receptor proteins, including the dopamine D2 receptor, the serotonin transporter, and the histamine H3 receptor. This makes it an attractive target for research into the effects of these receptor proteins on a variety of diseases, such as depression, schizophrenia, and addiction. Additionally, N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-piperazin-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-10(17-7-5-15-6-8-17)13(18)16-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGIBILRUDDOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(piperazin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3374310.png)
![3-(5-(Difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374318.png)


![3-(4-(Difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374342.png)
![3-Cyclopropyl-1-(2-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374348.png)
![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)
![3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374356.png)
![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)
![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)
![3-(7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374384.png)


![3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid](/img/structure/B3374404.png)